3-Chloro-D-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

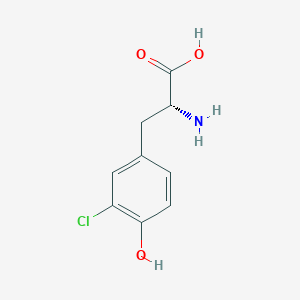

3-Chloro-D-tyrosine is a derivative of the amino acid tyrosine, where a chlorine atom replaces one of the hydrogen atoms on the aromatic ring Its chemical formula is C9H10ClNO3

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloro-D-tyrosine can be synthesized through several methods. One common approach involves the chlorination of D-tyrosine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization and chromatography, are employed to obtain the final product.

化学反応の分析

Types of Reactions: 3-Chloro-D-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

3-Chloro-D-tyrosine serves as a critical building block in the synthesis of novel pharmaceuticals. Its chlorinated structure allows for enhanced interactions in biological systems, making it a valuable compound in drug design. Research indicates that it can be utilized to develop inhibitors targeting specific enzymes or pathways involved in disease processes. For instance, studies have shown that chlorinated tyrosines can influence the activity of myeloperoxidase, an enzyme linked to inflammatory responses and oxidative stress .

Biomarker Identification

One of the most significant applications of this compound is its role as a biomarker for chlorine exposure and oxidative stress. Elevated levels of this compound have been associated with various inflammatory diseases and conditions related to oxidative damage. For example, it has been identified as a reliable marker for chlorine poisoning, allowing clinicians to differentiate between endogenous and exogenous sources of chlorinated compounds in patients . The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled precise quantification of this compound in biological samples, enhancing its utility as a diagnostic tool .

Diagnostic Tools

The ability to detect this compound in biological fluids has led to its application in developing diagnostic tools for various conditions. In particular, research has focused on using this compound to identify specific chlorinated peptides that serve as biomarkers for chlorine exposure. The detection of these biomarkers can provide critical information regarding environmental exposures and their potential health impacts . For instance, studies have demonstrated that specific chlorinated tyrosine adducts can be identified through advanced mass spectrometry techniques, which may aid in forensic investigations and clinical diagnostics .

Case Studies and Research Findings

To illustrate the applications of this compound further, several case studies highlight its significance:

- Chlorine Exposure Assessment : A study developed a novel diagnostic tool utilizing this compound to assess chlorine exposure levels in patients with respiratory distress. The researchers found significantly elevated levels of this compound in tracheal aspirate proteins compared to controls, indicating its potential as a biomarker for chlorine-related injuries .

- Oxidative Stress Research : Another study investigated the relationship between this compound levels and oxidative stress markers in patients with chronic inflammatory diseases. The findings suggested that increased levels of this compound correlate with higher oxidative stress indicators, reinforcing its role as a potential biomarker for monitoring disease progression .

作用機序

The mechanism of action of 3-Chloro-D-tyrosine involves its interaction with specific molecular targets and pathways. The chlorine atom on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, this compound can modify proteins through chlorination, affecting their structure and function. This modification can impact cellular signaling pathways and other biological processes.

類似化合物との比較

3-Chloro-L-tyrosine: Similar in structure but with a different stereochemistry.

3-Iodo-D-tyrosine: Contains an iodine atom instead of chlorine.

3-Nitro-D-tyrosine: Contains a nitro group instead of chlorine.

Comparison: 3-Chloro-D-tyrosine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications.

生物活性

3-Chloro-D-tyrosine is a chlorinated derivative of the amino acid tyrosine, which has garnered attention due to its biological significance and potential applications in various fields, including medicine and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

This compound (CAS Number: 7423-93-0) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.634 g/mol |

| Melting Point | 249 °C |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 388.6 ± 42.0 °C at 760 mmHg |

These properties indicate that this compound is a stable compound under standard conditions, making it suitable for various analytical applications.

1. Biomarker for Chlorine Exposure

This compound has been identified as a significant biomarker for chlorine exposure. A study highlighted its role in detecting chlorinated tyrosine adducts in blood plasma, which can serve as indicators of chlorine poisoning. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze human plasma exposed to various concentrations of chlorine. The results indicated that specific chlorinated peptides were formed, providing a reliable method for forensic verification of chlorine exposure .

2. Inflammatory Diseases Marker

Elevated levels of chlorinated tyrosines, including this compound, have been associated with inflammatory diseases. Research has shown that individuals suffering from conditions such as diabetes and atherosclerotic vascular disease exhibit increased levels of chlorinated tyrosines in their blood plasma. This correlation suggests that these compounds may serve as potential biomarkers for assessing inflammation and oxidative stress in clinical settings .

The biological activity of this compound is primarily linked to its ability to participate in oxidative processes within the body. It is formed through the action of myeloperoxidase, an enzyme involved in the immune response that catalyzes the oxidation of tyrosine residues in proteins.

Oxidative Stress and Cellular Impact

This compound can influence cellular mechanisms by altering protein function through oxidative modification. It has been observed that chlorinated tyrosines can affect signaling pathways related to apoptosis and cell proliferation, potentially leading to cytotoxic effects under certain conditions .

Case Study: Chlorinated Tyrosines in Cancer Patients

A study investigated the levels of oxidatively modified tyrosines, including this compound, in colorectal cancer (CRC) patients compared to healthy individuals. The findings revealed significantly higher plasma concentrations of these markers in CRC patients, suggesting a link between oxidative stress and cancer progression .

Research on Enzymatic Activity

Research has also explored the enzymatic activity related to chlorinated tyrosines. For instance, studies indicated that certain enzymes involved in metabolic pathways exhibit altered specificity when interacting with chlorinated amino acids like this compound. This alteration can impact enzyme kinetics and substrate affinity, leading to broader implications for metabolic regulation .

特性

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。